molecular formula C17H16N2O B5714514 N-(3-methoxyphenyl)-4-methyl-2-quinolinamine

N-(3-methoxyphenyl)-4-methyl-2-quinolinamine

Cat. No. B5714514
M. Wt: 264.32 g/mol
InChI Key: SWHMCCZQEXIIAF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-methyl-2-quinolinamine, also known as 4-MeO-2-MA, is a psychoactive drug that belongs to the amphetamine and phenethylamine class. It is a derivative of 2-aminoindane, and its chemical structure is similar to that of other psychoactive substances such as MDMA and MDA. The drug has been used in scientific research to study its potential therapeutic effects and its mechanism of action.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to act as a serotonin and dopamine releaser, similar to other psychoactive substances such as MDMA. The drug may also affect other neurotransmitter systems such as norepinephrine and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methoxyphenyl)-4-methyl-2-quinolinamine are not well studied, but preliminary research suggests that the drug may increase levels of serotonin, dopamine, and norepinephrine in the brain. The drug may also affect other neurotransmitter systems such as glutamate, which may be involved in its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxyphenyl)-4-methyl-2-quinolinamine in lab experiments include its potential therapeutic effects on various conditions, its relatively low toxicity, and its similarity to other psychoactive substances such as MDMA and MDA. However, the limitations of using the drug in lab experiments include its potential for abuse and its lack of long-term safety data.

Future Directions

There are several potential future directions for research on N-(3-methoxyphenyl)-4-methyl-2-quinolinamine. These include further studies on its potential therapeutic effects on conditions such as depression, anxiety, and addiction, as well as studies on its mechanism of action and its effects on neurotransmitter systems other than serotonin and dopamine. Additionally, research on the long-term safety of the drug and its potential for abuse is needed before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-methyl-2-quinolinamine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-methoxyphenylacetone, which is then reacted with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene. The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride to form N-(3-methoxyphenyl)-2-aminoindane. Finally, the aminoindane is reacted with methyl iodide to form N-(3-methoxyphenyl)-4-methyl-2-quinolinamine.

Scientific Research Applications

N-(3-methoxyphenyl)-4-methyl-2-quinolinamine has been used in scientific research to study its potential therapeutic effects on various conditions such as depression, anxiety, and addiction. Preliminary studies have shown that the drug may have antidepressant and anxiolytic properties, and may also be useful in treating addiction to drugs such as cocaine and methamphetamine.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-10-17(19-16-9-4-3-8-15(12)16)18-13-6-5-7-14(11-13)20-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHMCCZQEXIIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972013
Record name N-(3-Methoxyphenyl)-4-methylquinolin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-methoxyphenyl)-4-methylquinolin-2-amine

CAS RN

5657-52-3
Record name N-(3-Methoxyphenyl)-4-methylquinolin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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